molecular formula C22H30N2 B11640081 1,4-Bis[(4-ethylphenyl)methyl]piperazine

1,4-Bis[(4-ethylphenyl)methyl]piperazine

Cat. No.: B11640081
M. Wt: 322.5 g/mol
InChI Key: QBGZWAOKVWUNSN-UHFFFAOYSA-N
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Description

1,4-Bis[(4-ethylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features two 4-ethylphenyl groups attached to the piperazine ring, making it a bis-substituted derivative. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[(4-ethylphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection of these intermediates can yield the desired bis-substituted piperazine.

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This aza-Michael addition reaction generates the piperazine ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization and addition reactions. The choice of reagents and conditions may vary to optimize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-ethylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis[(4-ethylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-ethylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-methylphenyl)piperazine: Similar structure but with methyl groups instead of ethyl groups.

    1-Bis(4-fluorophenyl)methyl piperazine: Contains fluorine atoms on the phenyl rings.

    1,4-Bis(4-nitrophenyl)piperazine: Contains nitro groups on the phenyl rings.

Uniqueness

1,4-Bis[(4-ethylphenyl)methyl]piperazine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes .

Properties

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

1,4-bis[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2/c1-3-19-5-9-21(10-6-19)17-23-13-15-24(16-14-23)18-22-11-7-20(4-2)8-12-22/h5-12H,3-4,13-18H2,1-2H3

InChI Key

QBGZWAOKVWUNSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CC

Origin of Product

United States

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